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Abstract

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that has played a
significant role in the broader exploration of vitamin A's physiological functions. As a derivative
of retinoic acid, it serves as a valuable tool in dermatological and cancer research, primarily
through its interaction with nuclear retinoic acid receptors (RARS). This technical guide
provides a comprehensive overview of the discovery, history, physicochemical properties,
synthesis, and biological activity of methyl retinoate. Detailed experimental protocols for its
synthesis and relevant biological assays are presented, alongside an exploration of its
mechanism of action within the context of retinoid signaling pathways.

Discovery and History

The story of methyl retinoate is intrinsically linked to the intensive research into vitamin A and
its derivatives that began in the early 20th century. Following the isolation and structural
elucidation of vitamin A, scientific efforts turned towards the synthesis of this vital nutrient and
its metabolites.

The 1940s marked a pivotal period in retinoid chemistry. The pioneering work of Dutch
chemists David Adriaan van Dorp and Jozef Ferdinand Arens, as well as Otto Isler and his
colleagues in Switzerland, led to the successful synthesis of vitamin A and its derivatives,
including vitamin A acid (retinoic acid) and its esters.[1] While a singular "discovery" paper for
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methyl retinoate is not readily identifiable, its synthesis was a logical extension of the methods
developed for retinoic acid. The esterification of the carboxylic acid group of retinoic acid to
form methyl retinoate was a straightforward chemical modification.

Early biological studies with methyl retinoate explored its ability to substitute for vitamin A in
various physiological processes. These investigations revealed that while methyl retinoate
could support growth, it could not fully replicate all the functions of vitamin A, such as its role in
vision and reproduction. This distinction was crucial in delineating the specific functions of
different retinoids and paved the way for understanding their diverse biological roles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl retinoate is essential
for its application in research and development.

Table 1: Physicochemical and Spectroscopic Data for
all-trans-Methyl Retinoate
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Property

Value

Reference(s)

Chemical Name

methyl (2E,4E,6E,8E)-3,7-
dimethyl-9-(2,6,6-
trimethylcyclohex-1-en-1-

yl)nona-2,4,6,8-tetraenoate

[2]

CAS Number 339-16-2 [2]
Molecular Formula C21H3002 [2]
Molecular Weight 314.46 g/mol [2]
Appearance Crystalline solid
Melting Point 63-65 °C
Soluble in organic solvents

N such as ethanol, DMSO, and

Solubility

dimethylformamide. Sparingly
soluble in water.

UV/Vis (Amax)

~350 nm

1H NMR (CDCls)

o (ppm): ~1.03 (s, 6H), ~1.70
(s, 3H), ~2.01 (s, 3H), ~2.36 (s,
3H), ~3.70 (s, 3H), ~5.5-7.8
(m, 6H)

13C NMR (CDCls)

o (ppm): ~12.8, 19.2, 21.7,
28.9, 33.1, 34.2, 39.5, 51.0,
118.9, 127.3, 129.5, 130.1,
134.8, 137.4, 139.0, 152.9,
167.4

IR (KBr)

v (cm~1); ~2925 (C-H stretch),
~1710 (C=0 stretch, ester),
~1610 (C=C stretch), ~1150
(C-0 stretch)

Mass Spectrometry (EI)

m/z: 314 (M+), 255, 195, 159
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Experimental Protocols
Synthesis of all-trans-Methyl Retinoate

This protocol is based on a Wittig-Horner reaction, a common method for forming carbon-
carbon double bonds.

Materials:

e [3-ionone

o Methyl diethylphosphonoacetate

e Sodium hydride (NaH)

o Tetrahydrofuran (THF), anhydrous

o Diethyl ether

e Saturated aqueous ammonium chloride (NH4Cl)
e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

o Hexane and ethyl acetate for chromatography
Procedure:

o Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in
mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

o Add methyl diethylphosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

e Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of
hydrogen gas ceases and the solution becomes clear.
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» Wittig-Horner Reaction: Cool the ylide solution back to 0 °C.
e Dissolve B-ionone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight.

o Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NHaCl.
o Extract the aqueous layer with diethyl ether (3 x 50 mL).
o Combine the organic extracts and wash with water and then brine.

e Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography, eluting with a gradient of
hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the
polarity with ethyl acetate).

o Collect the fractions containing the desired product (monitored by TLC) and concentrate
under reduced pressure to yield all-trans-methyl retinoate as a yellow crystalline solid.

Radioligand Binding Assay for Retinoic Acid Receptors
(RARS)

This protocol provides a general framework for assessing the binding affinity of methyl
retinoate to RARSs.

Materials:

» Nuclear extracts from cells expressing RARa, RAR[, or RARYy, or purified recombinant RAR
ligand-binding domains (LBDs).

 [*H]-all-trans-retinoic acid (radioligand)

» Unlabeled all-trans-retinoic acid (for determining non-specific binding and as a positive
control)
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» Methyl retinoate (test compound)
e Binding buffer (e.g., Tris-HCI buffer, pH 7.4, containing KCI, DTT, and glycerol)
o 96-well filter plates with glass fiber filters
 Scintillation cocktail
 Scintillation counter
Procedure:
o Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
o Total Binding: Nuclear extract/RAR LBD + [3H]-all-trans-retinoic acid in binding buffer.

o Non-specific Binding: Nuclear extract/RAR LBD + [3H]-all-trans-retinoic acid + excess
unlabeled all-trans-retinoic acid in binding buffer.

o Competition Binding: Nuclear extract/RAR LBD + [3H]-all-trans-retinoic acid + varying
concentrations of methyl retinoate in binding buffer.

 Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

« Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a
vacuum manifold. This separates the receptor-bound radioligand from the unbound
radioligand.

e Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining
unbound radioligand.

» Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the
radioactivity using a scintillation counter.

o Data Analysis:

o Calculate specific binding by subtracting the non-specific binding from the total binding.
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o For the competition assay, plot the percentage of specific binding against the logarithm of
the methyl retinoate concentration.

o Determine the ICso value (the concentration of methyl retinoate that inhibits 50% of the
specific binding of the radioligand).

o Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd),
where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

Methyl retinoate exerts its biological effects primarily by acting as a ligand for the retinoic acid
receptors (RARs), which are members of the nuclear receptor superfamily. There are three
main subtypes of RARs: RARa, RARf, and RARYy. These receptors function as ligand-
activated transcription factors that regulate the expression of a wide array of genes involved in
cell growth, differentiation, and apoptosis.

The generally accepted mechanism of action for retinoids like methyl retinoate involves the
following steps:

o Cellular Uptake and Transport: Methyl retinoate, being lipophilic, can diffuse across the cell
membrane. Inside the cell, it may be hydrolyzed to retinoic acid, or it may interact directly
with cellular retinoic acid-binding proteins (CRABPS) that facilitate its transport to the
nucleus.

e Receptor Binding and Activation: In the nucleus, all-trans-retinoic acid (and presumably its
active form derived from methyl retinoate) binds to the ligand-binding domain of an RAR.

» Heterodimerization and DNA Binding: The RAR forms a heterodimer with a retinoid X
receptor (RXR). This RAR/RXR heterodimer binds to specific DNA sequences known as
retinoic acid response elements (RARES) located in the promoter regions of target genes.

» Transcriptional Regulation: In the absence of a ligand, the RAR/RXR heterodimer is often
bound to corepressor proteins that inhibit gene transcription. Upon ligand binding, a
conformational change occurs in the RAR, leading to the dissociation of corepressors and
the recruitment of coactivator proteins. This coactivator complex, which often includes
histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more
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accessible for transcription by RNA polymerase II. This ultimately leads to the up- or down-
regulation of target gene expression.

While methyl retinoate is generally considered a pro-drug for retinoic acid, some studies
suggest that ester derivatives of retinoids may have their own unique biological activities or
pharmacokinetic profiles. The precise binding affinities of methyl retinoate for the different
RAR subtypes, in comparison to retinoic acid, are not extensively documented in publicly
available literature and represent an area for further investigation.
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Caption: Workflow for the synthesis of all-trans-methyl retinoate.
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Caption: Simplified signaling pathway of methyl retinoate.

Conclusion

Methyl retinoate, a simple ester of retinoic acid, has been a valuable compound in the field of
retinoid research. Its history is intertwined with the foundational discoveries in vitamin A
chemistry and biology. While often considered a pro-drug for retinoic acid, its distinct
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physicochemical properties and potential for unique biological activities warrant its continued
study. The experimental protocols and mechanistic insights provided in this guide offer a solid
foundation for researchers and drug development professionals to explore the full potential of
methyl retinoate in various therapeutic areas, from dermatology to oncology. Further research
into its specific interactions with RAR subtypes and its comparative effects on gene expression
will undoubtedly unveil new facets of this important retinoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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